molecular formula C15H18N4 B10851707 N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B10851707
M. Wt: 254.33 g/mol
InChI Key: PGBNXXDXGXQQRQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl group and a pyrrolidine ring. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Pyrrolidine with 2-chloropyrimidine:

    Intramolecular Cyclization: Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Medicine:

Industry:

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

    Agrochemicals: Potential use in the synthesis of agrochemical products.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It modulates receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Uniqueness:

    N-benzyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility. The presence of both the benzyl and pyrrolidine groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-2-6-13(7-3-1)12-17-14-8-9-16-15(18-14)19-10-4-5-11-19/h1-3,6-9H,4-5,10-12H2,(H,16,17,18)

InChI Key

PGBNXXDXGXQQRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)NCC3=CC=CC=C3

Origin of Product

United States

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